6-methoxy-1H-benzimidazol-3-ium-2-sulfonate
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Overview
Description
6-Methoxy-1H-benzimidazol-3-ium-2-sulfonate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. The presence of a sulfonate group and a methoxy group in this compound enhances its solubility and reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-benzimidazol-3-ium-2-sulfonate typically involves the reaction of 6-methoxybenzimidazole with a sulfonating agent. One common method is the reaction of 6-methoxybenzimidazole with chlorosulfonic acid, followed by neutralization with a base to form the sulfonate salt. The reaction conditions usually involve:
Temperature: 0-5°C for the initial sulfonation step.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Reaction Time: Typically 1-2 hours for sulfonation, followed by neutralization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-benzimidazol-3-ium-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 6-hydroxy-1H-benzimidazol-3-ium-2-sulfonate.
Reduction: Formation of 6-methoxy-1H-benzimidazole-2-sulfonic acid.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
6-Methoxy-1H-benzimidazol-3-ium-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Used as a corrosion inhibitor and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1H-benzimidazol-3-ium-2-sulfonate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The sulfonate group enhances the compound’s solubility and allows it to interact more effectively with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Methoxybenzimidazole: Lacks the sulfonate group, making it less soluble and reactive.
1H-Benzimidazole-2-sulfonic acid: Lacks the methoxy group, affecting its overall reactivity and biological activity.
2-Methylbenzimidazole: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
6-Methoxy-1H-benzimidazol-3-ium-2-sulfonate is unique due to the presence of both the methoxy and sulfonate groups, which enhance its solubility, reactivity, and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-methoxy-1H-benzimidazol-3-ium-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-14-5-2-3-6-7(4-5)10-8(9-6)15(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHBMDJFGQCIPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)[NH+]=C(N2)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[NH+]=C(N2)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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